Methyl 2-amino-4-(trifluoromethyl)benzoate
Description
Significance of Trifluoromethylated Benzoate (B1203000) Esters within Medicinal Chemistry and Agrochemical Disciplines
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design and agrochemical development. chemimpex.com This group imparts unique physicochemical properties that can significantly enhance the performance of a biologically active compound. chemimpex.comchemimpex.com Trifluoromethylated benzoate esters, as a class, are valuable intermediates because they combine the structural scaffold of a benzoate with the potent effects of trifluoromethylation. chemimpex.com
In the agrochemical sector, these same properties are leveraged to create more effective and stable pesticides. Trifluoromethylated benzoate esters are used in the formulation of herbicides and insecticides to improve the efficacy and stability of the active ingredients. chemimpex.comchemimpex.com For instance, 3-(Trifluoromethyl)benzoic acid is a known metabolite of the insecticide metaflumizone, highlighting the presence of this chemical scaffold in commercial agrochemical products. epa.gov The enhanced stability of trifluoromethylated compounds ensures they persist long enough in the environment to be effective, while their altered electronic properties can lead to higher potency against target pests. chemimpex.comchemimpex.com
Overview of the Academic Research Landscape Surrounding Methyl 2-amino-4-(trifluoromethyl)benzoate and its Derivatives
The academic research landscape for this compound is primarily centered on its application as a specialized chemical intermediate in organic synthesis. cymitquimica.comchemimpex.com Its wide availability from chemical suppliers underscores its role as a foundational "building block" for constructing more elaborate molecular architectures. tcichemicals.comscbt.combiotuva.com Researchers utilize this compound as a starting material in multi-step synthetic pathways aimed at producing novel fluorinated compounds for evaluation in pharmaceutical and materials science research. chemimpex.com A documented synthesis route for the compound itself involves the esterification of 2-Amino-4-trifluoromethyl-benzoic acid using methanol (B129727) and a boron trifluoride etherate catalyst.
Derivatives of this compound are also subjects of academic interest. For example, Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, a structurally related compound, is also used in laboratory settings as a building block for fluorinated molecules. cymitquimica.com While much of the research is synthetic, fundamental studies on the behavior of related methyl benzoate derivatives are also performed. For instance, non-trifluoromethylated methyl benzoate derivatives have been studied to understand their molecular interactions with proteins such as bovine serum albumin (BSA). mdpi.com This type of research provides insight into how these small molecules bind to and are transported by proteins in biological systems, which is crucial information for drug development. mdpi.com
Table 2: Summary of Research Applications for Trifluoromethylated Benzoates
| Compound Class/Example | Field of Application | Research Role | Source(s) |
| Methyl 2-(trifluoromethyl)benzoate | Pharmaceuticals, Agrochemicals | Synthetic Intermediate | chemimpex.com |
| Methyl 3-(trifluoromethyl)benzoate | Pharmaceuticals, Agrochemicals | Synthetic Intermediate | chemimpex.com |
| 3-(Trifluoromethyl)benzoic acid | Agrochemicals | Metabolite of Metaflumizone | epa.gov |
| Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate | Chemical Synthesis | Research Intermediate | cymitquimica.com |
| Methyl benzoate derivatives | Biochemistry, Medicinal Chemistry | Model for protein-binding studies | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZICUHOFOOPVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504027 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61500-87-6 | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61500-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-4-(trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Methyl 2 Amino 4 Trifluoromethyl Benzoate and Its Structural Analogs
Strategies for Regioselective Trifluoromethyl Group Incorporation into Aromatic Systems
The precise placement of the trifluoromethyl (CF3) group on an aromatic ring is crucial for modulating a molecule's biological activity. Direct C-H trifluoromethylation has emerged as a powerful, atom-economical alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. acs.org
Visible-light photoredox catalysis offers a mild and efficient pathway for the ortho-C-H trifluoromethylation of aniline (B41778) derivatives. acs.orgacs.org This strategy often employs a dual catalytic system, combining a photocatalyst with a copper catalyst to achieve high regioselectivity. acs.orgacs.orgresearchgate.net
A common approach involves the use of an inexpensive and stable trifluoromethyl source, such as sodium triflinate (CF3SO2Na), also known as the Langlois reagent. acs.orgnih.gov The reaction is typically initiated by a photocatalyst, such as Eosin Y, which, upon irradiation with visible light, facilitates the generation of a CF3 radical. acs.orgresearchgate.net A copper salt then participates in the catalytic cycle to promote the ortho-selective C-H functionalization. acs.org This method has been successfully applied to a range of aniline derivatives, including those with both electron-donating and electron-withdrawing substituents, affording the desired ortho-trifluoromethylated products in moderate to good yields. acs.org An iron-catalyzed protocol using ultraviolet irradiation has also been developed, where acetone (B3395972) acts as both a solvent and a radical initiator to generate the CF3 radical from the Langlois' reagent. rsc.org
| Substrate | Trifluoromethyl Source | Catalyst System | Oxidant | Yield (%) |
|---|---|---|---|---|
| N-Phenylpicolinamide | CF3SO2Na | Eosin Y / Cu(OAc)2 | (NH4)2S2O8 | 40-65 |
| meta-Substituted Anilide | CF3SO2Na | Eosin Y / Cu(OAc)2 | (NH4)2S2O8 | Variable |
| ortho-Substituted Amide | CF3SO2Na | Eosin Y / Cu(OAc)2 | (NH4)2S2O8 | Good |
| para-Substituted Amide | CF3SO2Na | Eosin Y / Cu(OAc)2 | (NH4)2S2O8 | Moderate |
A sophisticated metallaphotoredox multicomponent strategy allows for the modular synthesis of complex N-trifluoroalkyl anilines. repec.orgresearchgate.net This approach facilitates the construction of molecules featuring both a trifluoromethyl group and intricate aliphatic chains, which are valuable scaffolds in drug discovery. researchgate.netnih.gov The reaction typically involves a four-component coupling of starting materials like 3,3,3-trifluoropropene, nitroarenes, tertiary alkylamines, and carboxylic acids. repec.orgresearchgate.net This method is advantageous due to the accessibility of the starting materials, its high chemo- and regioselectivity, and its modular nature, which permits the synthesis of a broad spectrum of aniline compounds. repec.orgnih.gov The process is believed to proceed through three sequential radical-mediated coupling events, providing rapid access to elaborate N-trifluoroalkyl aniline structures. repec.orgnih.gov
The choice between nucleophilic and electrophilic trifluoromethylating reagents is a fundamental aspect of synthetic strategy. chem-station.com The selection depends on the electronic nature of the substrate and the desired bond formation.
Nucleophilic Reagents: These reagents deliver a trifluoromethyl anion (CF3-) equivalent. The most well-known example is (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), often called Ruppert's reagent. beilstein-journals.orgnih.gov It is used to introduce the CF3 group to electrophilic centers. nih.gov Oxidative trifluoromethylation strategies have been developed where nucleophilic substrates react with a nucleophilic CF3 source like Me3SiCF3 in the presence of an oxidant. nih.gov
Electrophilic Reagents: These reagents deliver a trifluoromethyl cation (CF3+) equivalent or a CF3 radical through an electron-transfer process. nih.gov They are designed to react with nucleophiles, such as electron-rich aromatic systems. beilstein-journals.orgnih.gov Since the discovery that S-(trifluoromethyl)diarylsulfonium salts could act as electrophilic CF3 sources, numerous powerful reagents have been developed. chem-station.combeilstein-journals.org These reagents often feature hypervalent iodine or sulfur atoms to stabilize the electron-deficient CF3 moiety. Modifying the electronic properties of the aromatic rings within these reagents, for instance by adding electron-withdrawing groups, can enhance their reactivity. acs.org
| Reagent Type | Example Compound Name | Common Name/Class | Mechanism |
|---|---|---|---|
| Nucleophilic | (Trifluoromethyl)trimethylsilane | Ruppert's Reagent | Delivers CF3- |
| Electrophilic | 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one | Togni's Reagent | Delivers CF3+ or CF3• |
| Electrophilic | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate | Umemoto's Reagent | Delivers CF3+ |
| Electrophilic | S-(Trifluoromethyl)diarylsulfonium salts | Yagupolskii's Reagent | Delivers CF3+ |
| Electrophilic | Trifluoromethylsulfoximine salts | Shibata's Reagent | Delivers CF3+ or CF3• |
Esterification and Amine Functionalization Techniques in the Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate Derivatives
Once the trifluoromethylated aminobenzoic acid scaffold is obtained, subsequent functionalization of the carboxylic acid and amine groups is necessary to produce derivatives like this compound.
Esterification of the carboxylic acid group of amino acids to their corresponding methyl esters is a crucial step. A convenient and widely applicable method involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). nih.gov This one-pot procedure operates under mild, room temperature conditions and is compatible with a wide range of natural and synthetic amino acids, offering good to excellent yields with a simple workup. nih.gov
Further functionalization of the amine group can be achieved through various standard organic transformations. For instance, the synthesis of hindered anilines can be accomplished via a modular, three-component coupling of arylboronic acids, tert-butyl nitrite, and alkyl bromides using an earth-abundant copper catalyst under mild conditions. nih.gov This allows for the construction of complex aromatic amines by forming new carbon-nitrogen bonds. nih.gov Other common transformations include N-acylation, N-alkylation, and sulfonylation to generate a diverse library of derivatives for biological screening.
Process Optimization and Green Chemistry Considerations in the Preparation of Trifluoromethylated Aminobenzoates
The principles of green and sustainable chemistry are increasingly vital in modern synthetic processes. beilstein-journals.org For the synthesis of trifluoromethylated aminobenzoates, process optimization focuses on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.
Key metrics such as Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, are critical for evaluating the "greenness" of a synthetic route. unibo.it The replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives is a major goal. unibo.it
Structure Activity Relationship Sar and Structural Biology of Methyl 2 Amino 4 Trifluoromethyl Benzoate Derivatives
Elucidating the Influence of Trifluoromethyl Substitution on Biological Efficacy and Pharmacological Profiles
The trifluoromethyl (CF3) group is a key pharmacophore in medicinal chemistry, and its presence at the 4-position of the methyl 2-aminobenzoate (B8764639) scaffold profoundly influences the molecule's biological and pharmacological properties. The unique electronic nature and steric bulk of the CF3 group can significantly enhance a compound's efficacy and modulate its pharmacokinetic profile.
The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of nearby protons and influence the binding of the molecule to its biological target. This electronic effect can lead to stronger interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a protein. Furthermore, the CF3 group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and metabolic stability.
The metabolic stability of the trifluoromethyl group is another significant advantage. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong the half-life of a drug in the body. This increased stability means that the compound is less likely to be broken down by metabolic enzymes, allowing it to exert its therapeutic effect for a longer duration.
The trifluoromethyl group can also serve as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target. The table below illustrates the comparative properties of these groups.
| Property | Methyl (-CH3) | Chloro (-Cl) | Trifluoromethyl (-CF3) |
| Van der Waals Radius (Å) | 2.00 | 1.75 | 2.44 |
| Electronegativity (Pauling Scale) | 2.20 (for C) | 3.16 | 3.98 (for F) |
| Lipophilicity (π value) | +0.5 | +0.7 | +1.0 |
| Metabolic Stability | Low to Moderate | Moderate | High |
This table presents generalized properties and can vary based on the molecular context.
Correlating Modifications of the Amino and Carboxyl Ester Moieties with Biological Activity
Modifications to the 2-amino and methyl ester groups of the methyl 2-amino-4-(trifluoromethyl)benzoate scaffold are critical for modulating biological activity and selectivity. These functional groups are often involved in key interactions with biological targets, and even minor changes can have a significant impact on efficacy.
Modifications of the Amino Group: The primary amino group at the 2-position is a key site for hydrogen bonding and can be modified to explore new interactions with the target protein. N-acylation, N-alkylation, and N-arylation are common strategies to probe the steric and electronic requirements of the binding pocket. For instance, converting the amine to an amide can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity. The size and nature of the substituent on the nitrogen atom are crucial; bulky groups may cause steric hindrance, while smaller, appropriately functionalized groups could access new binding regions.
Modifications of the Carboxyl Ester Moiety: The methyl ester at the 1-position can also be systematically modified to improve pharmacological properties. Altering the ester alkyl group (e.g., from methyl to ethyl, propyl, or more complex chains) can influence the compound's lipophilicity and metabolic stability. Hydrolysis of the ester to the corresponding carboxylic acid can introduce a charged group, which may be beneficial for interacting with positively charged residues in the target or for improving aqueous solubility. Furthermore, the ester can be replaced with other functional groups, such as amides or bioisosteres like tetrazoles, to explore different binding modes and improve metabolic stability.
The following table provides hypothetical examples of how modifications to these moieties could influence biological activity, represented by an arbitrary IC50 value.
| R1 (Amino Modification) | R2 (Ester Modification) | Hypothetical IC50 (nM) |
| -NH2 | -COOCH3 | 100 |
| -NHCOCH3 | -COOCH3 | 50 |
| -NHCH2Ph | -COOCH3 | 75 |
| -NH2 | -COOH | 200 |
| -NH2 | -CONHCH3 | 80 |
These values are for illustrative purposes to demonstrate potential SAR trends.
Systematic Structural Variation Studies and Their Impact on Target Interaction
Systematic structural variation is a cornerstone of medicinal chemistry, allowing for a comprehensive exploration of the SAR of a lead compound. For this compound derivatives, this involves a methodical approach to altering different parts of the molecule and assessing the impact on target binding and biological activity.
Key areas for systematic variation include:
Substitution on the Benzene (B151609) Ring: In addition to the trifluoromethyl group at the 4-position, other positions on the aromatic ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) to probe for additional binding interactions and to modulate the electronic properties of the ring.
Positional Isomerism: Moving the trifluoromethyl, amino, or ester groups to different positions on the benzene ring can dramatically alter the molecule's shape and its ability to fit into the target's binding site.
Scaffold Hopping: Replacing the benzoate (B1203000) core with other heterocyclic or carbocyclic scaffolds while retaining the key pharmacophoric elements (the trifluoromethyl group, an amino or equivalent hydrogen bond donor, and a carboxylate or bioisostere) can lead to the discovery of novel chemotypes with improved properties.
These systematic changes provide a detailed map of the chemical space around the lead compound, highlighting which modifications are beneficial and which are detrimental to activity. This information is crucial for understanding how the molecule interacts with its biological target at a molecular level and for guiding further optimization efforts.
Rational Design Principles for Enhancing Bioactivity and Selectivity in this compound Analogs
Rational drug design utilizes the understanding of a biological target's structure and the SAR of a lead compound to design more potent and selective analogs. For derivatives of this compound, several rational design principles can be applied to enhance their bioactivity and selectivity.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking simulations can be used to predict how different analogs will bind to the target's active site. This allows for the design of molecules with optimized steric and electronic complementarity to the binding pocket, leading to increased potency. For example, a substituent could be added to the amino group that is designed to form a specific hydrogen bond with a key amino acid residue in the target protein.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These approaches rely on the SAR data from a series of active compounds. Pharmacophore modeling can identify the key chemical features responsible for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can develop mathematical models that correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.
Improving Selectivity: Enhancing selectivity for the desired target over off-targets is a critical aspect of drug design. By identifying structural differences between the binding sites of the target and related off-targets, it is possible to design analogs that exploit these differences. For instance, a bulkier substituent might be introduced that fits into a larger pocket in the desired target but clashes with the smaller pocket of an off-target protein.
The application of these rational design principles can significantly accelerate the drug discovery process, leading to the development of more effective and safer therapeutic agents based on the this compound scaffold.
Computational and Cheminformatics Approaches in the Study of Methyl 2 Amino 4 Trifluoromethyl Benzoate
Molecular Docking Simulations for Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 2-amino-4-(trifluoromethyl)benzoate, docking simulations would be instrumental in identifying potential protein targets and elucidating its binding mode within a receptor's active site.
A hypothetical molecular docking workflow for this compound would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of Protein Targets: Potential protein targets could be selected based on the activity of structurally similar compounds. The protein structures would be obtained from databases like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Docking Simulation: Using software like AutoDock or Glide, the ligand would be docked into the defined binding site of the target protein. The program would generate multiple possible binding poses.
Analysis of Results: The resulting poses would be scored based on their predicted binding affinity (e.g., in kcal/mol). The interactions between this compound and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) would be analyzed to understand the basis of its potential activity.
A hypothetical data table summarizing such a study is presented below:
| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | LYS78, GLU95 | Hydrogen Bond |
| VAL60, ILE145 | Hydrophobic | ||
| Hypothetical Protease B | -7.2 | ASP30 | Hydrogen Bond |
| ILE50, PRO80 | Hydrophobic |
Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic properties of this compound. These calculations can be used to understand its geometry, stability, and reactivity.
Key parameters that would be calculated include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the most stable conformation.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with biological macromolecules.
A summary of hypothetical DFT calculation results:
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required.
The process would involve:
Data Collection: Assembling a series of analogues of this compound with their experimentally determined activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (presence of H-bond donor) + C
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For this compound, an MD simulation would be performed on its complex with a protein, as identified through molecular docking.
The simulation would reveal:
Stability of the Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time.
Flexibility of the Binding Site: Analyzing the root-mean-square fluctuation (RMSF) of the amino acid residues in the binding pocket.
Key Intermolecular Interactions: Identifying stable hydrogen bonds and other interactions that contribute to the binding affinity.
Conformational Changes: Observing any changes in the conformation of the ligand or the protein upon binding.
A table summarizing hypothetical MD simulation findings:
| Parameter | Observation |
| RMSD of Ligand | Stable within the binding pocket (average < 2 Å) |
| Key Hydrogen Bonds | Maintained for > 80% of the simulation time |
| Conformational Changes | Minor adjustments in side chains of interacting residues |
In Silico Screening and De Novo Drug Design Methodologies
This compound can serve as a scaffold or a fragment in larger-scale computational drug discovery efforts.
In Silico Screening: This compound could be part of virtual libraries that are screened against various drug targets. Its presence in a screening library would be based on its drug-like properties (e.g., adherence to Lipinski's rule of five) and its synthetic accessibility.
De Novo Drug Design: The core structure of this compound could be used as a starting point in de novo design algorithms. These programs would computationally "grow" new molecules from this scaffold by adding functional groups to optimize binding to a specific target. This approach allows for the exploration of novel chemical space around a promising core structure.
Mechanistic Elucidation of Biological Actions and Target Engagement
Identification and Characterization of Molecular Targets and Binding Affinities
A comprehensive search of scientific literature and databases did not yield specific information regarding the molecular targets or binding affinities of Methyl 2-amino-4-(trifluoromethyl)benzoate. While the compound is commercially available and its chemical properties are documented, its biological activity profile, including its specific protein binding partners, remains uncharacterized in publicly accessible research.
Biophysical Studies of Ligand-Target Interactions
No biophysical studies detailing the interaction between this compound and any specific biological target have been published. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) have not been reported for this compound in the context of ligand-target interaction analysis.
Cellular Pathway Analysis and Signaling Network Perturbations
There is no available data from cellular pathway analysis or studies on signaling network perturbations resulting from treatment with this compound. Research elucidating how this compound may affect cellular signaling cascades, gene expression, or other downstream cellular processes has not been reported.
Enzyme Inhibition Kinetics and Receptor Agonism/Antagonism Studies
No studies on the enzyme inhibition kinetics or the receptor agonism/antagonism of this compound are present in the available scientific literature. Consequently, there is no information on its potential inhibitory constants (Ki), half-maximal inhibitory concentrations (IC50), or its activity as an agonist or antagonist at any known receptor.
Future Directions and Translational Research Perspectives for Methyl 2 Amino 4 Trifluoromethyl Benzoate
Development of Next-Generation Therapeutic Agents with Enhanced Efficacy and Specificity
The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov Methyl 2-amino-4-(trifluoromethyl)benzoate serves as a key starting material for the synthesis of novel therapeutic agents with improved pharmacological profiles.
Future research is anticipated to focus on the design and synthesis of a diverse range of derivatives. By modifying the amino and ester functionalities of the molecule, chemists can generate libraries of compounds for screening against various therapeutic targets. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems to produce novel scaffolds for drug discovery. These derivatives are being investigated for their potential as kinase inhibitors for cancer therapy, as agents targeting neurodegenerative diseases, and as novel anti-infective compounds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the amino group and the reactivity of the aromatic ring, allowing for fine-tuning of the electronic properties of the final drug molecule to optimize its interaction with biological targets. nih.gov
Below is a table showcasing examples of therapeutic agents containing a trifluoromethylphenyl moiety, illustrating the importance of this structural feature in drug design.
| Therapeutic Agent | Target/Indication | Key Structural Feature |
| Celecoxib | COX-2 Inhibitor / Anti-inflammatory | Trifluoromethylphenyl |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor / Antidepressant | Trifluoromethylphenoxy |
| Aprepitant | NK1 Receptor Antagonist / Antiemetic | Bis(trifluoromethyl)phenyl |
| Bicalutamide | Androgen Receptor Antagonist / Prostate Cancer | Fluorinated benzanilide (B160483) with a trifluoromethyl group |
Advancements in Sustainable Agrochemical Solutions and Biopesticides
The incorporation of fluorine atoms, particularly trifluoromethyl groups, into pesticides has been a successful strategy for enhancing their efficacy and selectivity. regulations.gov this compound is a promising precursor for the development of next-generation agrochemicals with improved environmental profiles.
Research in this area is directed towards the synthesis of novel herbicides, insecticides, and fungicides. The trifluoromethyl group can increase the lipophilicity of a molecule, facilitating its penetration through the waxy cuticles of plants or the exoskeletons of insects. Furthermore, it can block metabolic pathways that would otherwise detoxify the active compound, leading to enhanced potency. Future efforts will likely involve the synthesis of derivatives that are highly effective against target pests while exhibiting low toxicity to non-target organisms and biodegrading readily in the environment. This aligns with the growing demand for more sustainable agricultural practices.
The development of biopesticides, which are derived from natural sources, is another promising avenue. While not a natural product itself, this compound can be used to synthetically modify natural product scaffolds to improve their pesticidal activity and stability.
Integration into Advanced Functional Materials and Polymer Science
The unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and low surface energy, make it an attractive component for advanced functional materials and polymers. mdpi.com this compound can serve as a monomer or a precursor to monomers for the synthesis of high-performance fluorinated polymers.
Future research in this domain will likely explore the synthesis of novel polyimides, polyamides, and polyesters incorporating the 2-amino-4-(trifluoromethyl)benzoate moiety. These materials are expected to exhibit enhanced thermal stability, improved mechanical properties, and low dielectric constants, making them suitable for applications in the electronics industry, such as in the manufacturing of flexible displays and high-frequency circuit boards. researchgate.net The presence of the trifluoromethyl group can also impart hydrophobicity, leading to the development of self-cleaning and anti-fouling surfaces.
Emerging Research Avenues in Fluorine Chemistry and Drug Discovery
This compound is a valuable tool for exploring new frontiers in fluorine chemistry and drug discovery. Its reactivity and structural features allow for its use in the development of novel synthetic methodologies for the introduction of fluorine-containing motifs into complex molecules. nih.gov
Emerging research may focus on using this compound as a scaffold to create novel chemical libraries for high-throughput screening. The development of new catalytic methods for the selective functionalization of the C-H bonds on the aromatic ring could open up new avenues for creating diverse molecular architectures. Furthermore, the unique spectroscopic properties of the trifluoromethyl group can be exploited in the development of probes for studying biological processes and for use in medical imaging. The continued exploration of the chemical space around this compound is expected to yield new discoveries with significant translational potential across various scientific disciplines.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Esterification | 65–75 | H₂SO₄, MeOH, reflux | |
| Xanthate-mediated | 50–60 | Ethanol, 16 h reflux |
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Catalyst screening: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) improve esterification efficiency.
- Temperature control: Lower temperatures reduce side reactions (e.g., hydrolysis of the trifluoromethyl group) .
- Microwave-assisted synthesis: Reduces reaction time and improves homogeneity .
Basic: What spectroscopic techniques confirm the structure?
Answer:
- ¹H/¹³C NMR: Identifies aromatic protons (δ 6.8–8.2 ppm), amino groups (δ 5.5–6.0 ppm), and trifluoromethyl signals (δ 120–125 ppm in ¹⁹F NMR) .
- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1120 cm⁻¹ (C-F) .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ confirms the molecular weight (e.g., calculated for C₉H₈F₃NO₂: 235.05 g/mol).
Advanced: How does crystallography resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (part of the SHELX suite) refines bond lengths, angles, and electron density maps. For example:
- Data collection: High-resolution (<1.0 Å) data reduces thermal motion artifacts.
- Twinned data handling: SHELXD/SHELXE pipelines robustly phase macromolecular analogs .
- Validation tools: R-factors and residual density plots assess model accuracy .
Basic: What stability considerations are critical for storage?
Answer:
- Storage conditions: Airtight containers at –20°C, protected from light and moisture .
- Decomposition risks: Hydrolysis of the ester group in humid environments or elevated temperatures .
Advanced: How to address discrepancies in reported melting points or spectral data?
Answer:
- Purity assessment: Use HPLC (≥95% purity threshold) or TLC to rule out impurities .
- Polymorphism screening: Differential Scanning Calorimetry (DSC) identifies crystalline forms.
- Isotopic labeling: ¹⁵N/²H NMR resolves overlapping signals in complex spectra .
Basic: What biological applications are explored for this compound?
Answer:
- Antimicrobial studies: The trifluoromethyl group enhances membrane penetration in Gram-negative bacteria .
- Drug intermediates: Serves as a precursor for kinase inhibitors or protease-targeted therapies .
Advanced: How can computational methods predict reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
